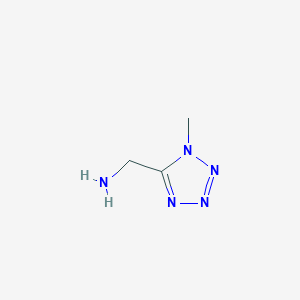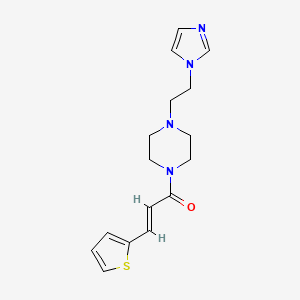![molecular formula C26H28N4O2S B2456424 2-(butan-2-yl)-5-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1217707-72-6](/img/structure/B2456424.png)
2-(butan-2-yl)-5-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(butan-2-yl)-5-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound that features a unique combination of indole, imidazole, and quinazoline moieties These structural elements are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butan-2-yl)-5-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Imidazole Moiety: The imidazole ring can be constructed using the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the Pinner reaction, which involves the reaction of anthranilic acid with an aldehyde or ketone in the presence of an acid catalyst.
Coupling Reactions: The final compound is formed by coupling the indole, imidazole, and quinazoline moieties through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and imidazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinazoline derivatives with nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of quinazoline N-oxides and indole N-oxides.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
These moieties are known to interact with various biological targets, making the compound a valuable tool in biochemical research .
Medicine
The presence of multiple pharmacophores within a single molecule increases the likelihood of biological activity .
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(butan-2-yl)-5-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the imidazole moiety can inhibit enzymes such as cytochrome P450. The quinazoline moiety can interact with tyrosine kinases, making the compound a potential inhibitor of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(butan-2-yl)-5-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one: This compound is unique due to the combination of indole, imidazole, and quinazoline moieties.
Indole Derivatives: Compounds such as indole-3-acetic acid and tryptophan share the indole moiety but lack the imidazole and quinazoline rings.
Imidazole Derivatives: Compounds such as histidine and metronidazole share the imidazole moiety but lack the indole and quinazoline rings.
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib share the quinazoline moiety but lack the indole and imidazole rings.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which combines three pharmacologically active moieties into a single molecule. This structural complexity increases the potential for diverse biological activities and applications.
Properties
IUPAC Name |
2-butan-2-yl-5-[1-(2,3-dihydroindol-1-yl)-1-oxobutan-2-yl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-4-16(3)22-25(32)30-23(28-22)18-11-7-8-12-19(18)27-26(30)33-21(5-2)24(31)29-15-14-17-10-6-9-13-20(17)29/h6-13,16,21-22H,4-5,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVIWWOVQLNSNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2456342.png)

![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate](/img/structure/B2456346.png)

![5-[(2-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2456349.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2456352.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2456353.png)

![Methyl 3-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]propanoate](/img/structure/B2456357.png)
![N-[5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-6-methoxypyridin-3-amine](/img/structure/B2456359.png)
![N-(1,1-Dioxothiolan-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2456361.png)
![1-[(2R)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2456362.png)
![6-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-yl}-2-methylpyridine-3-carboxamide](/img/structure/B2456363.png)
